Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
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Description
Synthesis Analysis
The synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying as 2-substituent a polar group such as CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, or CF3 group is described . This synthesis process is part of the broader field of heterocyclic synthesis, which involves the creation of cyclic compounds that contain atoms of at least two different elements .Molecular Structure Analysis
The molecular structure of “Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” is determined by its molecular formula, C10H10N2O3 . The structure of this compound and others like it can be determined through methods such as X-ray diffraction studies .Chemical Reactions Analysis
“Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” can participate in various chemical reactions. For instance, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile mainly gave a [4 + 2] cycloadduct .Physical And Chemical Properties Analysis
“Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” has a molecular weight of 206.2 . Other physical and chemical properties such as melting point, boiling point, and density can be found in various databases .Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application Summary : The four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo- propanamide) and triethylamine in hot EtOH yields a mixture of isomeric triethylammonium 6′-amino-3′- (aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′- (aminocarbonyl)- 5′-cyano-2-oxo-1,2-dihydro-3′H-spiro [indole-3,4′-pyridine]-2′-thiolates .
- Methods of Application : The reactivity and structure of the products were studied. Oxidation of spiro [indole-3,4′-pyridine]-2′-thiolates with DMSO-HCl system produced only acidification products .
- Results or Outcomes : The alkylation of the prepared spiro [indole-3,4′-pyridine]-2′-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .
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Scientific Field : Organic Chemistry
- Application Summary : The four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide) and triethylamine in hot EtOH yields a mixture of isomeric triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-3′H-spiro[indole-3,4′-pyridine]-2′-thiolates .
- Methods of Application : The reactivity and structure of the products were studied. Oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates with DMSO-HCl system produced only acidification products .
- Results or Outcomes : The alkylation of the prepared spiro[indole-3,4′-pyridine]-2′-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .
-
Scientific Field : Organic Chemistry
- Application Summary : The four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide) and triethylamine in hot EtOH yields a mixture of isomeric triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-3′H-spiro[indole-3,4′-pyridine]-2′-thiolates .
- Methods of Application : The reactivity and structure of the products were studied. Oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates with DMSO-HCl system produced only acidification products .
- Results or Outcomes : The alkylation of the prepared spiro[indole-3,4′-pyridine]-2′-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .
properties
IUPAC Name |
methyl 5-cyano-1,2-dimethyl-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(10(14)15-3)4-7(5-11)9(13)12(6)2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGRFRGIBBHLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate |
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